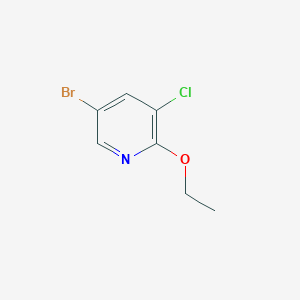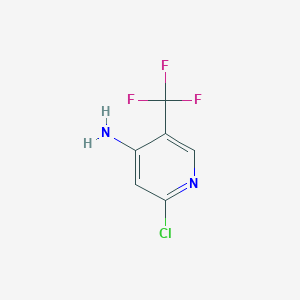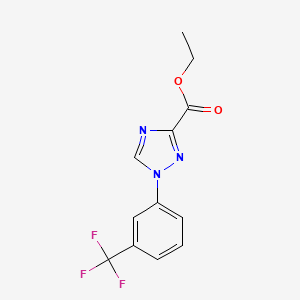
Albendazole D3
Vue d'ensemble
Description
Albendazole D3 is a deuterium-labeled variant of Albendazole . Albendazole is a benzimidazole anthelmintic used to treat parenchymal neurocysticercosis and other helminth infections . It is effective against many diseases and is structurally related to mebendazole .
Synthesis Analysis
The synthesis of Albendazole involves the oxidation of the corresponding sulfides to produce sulfoxides . In one study, Albendazole was incorporated into stable and homogeneous polyurethane structures to improve its drug delivery system .
Molecular Structure Analysis
Albendazole has a molecular formula of C12H15N3O2S . The deuterium-labeled this compound has a molecular weight of 284.35 .
Chemical Reactions Analysis
Albendazole undergoes a quenching effect on the native fluorescence of erythrosine B . It also reacts with lanthanum (III) ions to form a metal complex .
Physical And Chemical Properties Analysis
Albendazole has a melting point of 208-209°C . It shows crystalline behavior and does not exhibit polymorphism . It is insoluble in water and very slightly soluble in 0.1 M HCl .
Applications De Recherche Scientifique
1. Nanosize Liposomes and Drug Delivery
Albendazole, a hydrophobic drug, has been encapsulated in nanosize liposomes for controlled release formulations. The encapsulation efficiency of these liposomes shows promise in improving drug delivery mechanisms. PEGylated and conventional liposomes containing albendazole were prepared, with PEG-liposomes showing a decreased release rate of albendazole, suggesting a potential for more controlled drug delivery systems (Panwar et al., 2010).
2. Inclusion Complexes for Enhanced Antiparasitic Activity
The formulation of albendazole with randomly methylated β-cyclodextrins inclusion complexes has been shown to enhance the dissolution rate of albendazole, thereby improving its antiparasitic activity. This improved formulation exhibited significant therapeutic efficacy in a murine model of Trichinellosis, suggesting a potential for more effective treatments (García et al., 2014).
3. Analysis in Environmental Samples
Albendazole has been analyzed in environmental samples such as plant material and soil. This research provides insights into the accumulation of pharmaceutical compounds in the environment and their interaction with plant tissues, which is crucial for environmental monitoring and assessment (Marciocha et al., 2013).
4. Fast Dissolving Tablet Formulation
Fast dissolving tablets of Albendazole have been developed to provide quicker onset of action and potentially improve bioavailability. This formulation approach addresses the issue of low bioavailability due to first-pass metabolism and could be significant in enhancing the effectiveness of the drug (Rane et al., 2012).
5. Sorption in Environmental Solids
The study of albendazole sorption in sediments and soils is critical to understand its fate in the environment. This research has investigated the sorption mechanism and kinetic properties, providing valuable data for environmental risk assessments and pollution control strategies (Pavlović et al., 2018).
6. Anticancer Properties
Recent studies have indicated that Albendazole possesses anticancer properties, especially against breast and colon cancer cell lines. This emerging application of Albendazole in oncology suggests a potential new therapeutic use for this drug, beyond its traditional role as an antiparasitic (Petersen & Baird, 2021).
Mécanisme D'action
Target of Action
Albendazole D3, also known as Albendazole-D3, primarily targets intestinal cells of parasitic worms, specifically helminths . The compound is particularly effective against many diseases caused by these parasites .
Mode of Action
This compound interacts with its targets by binding to the colchicine-sensitive site of tubulin, a protein that forms the microtubules of the cellular cytoskeleton . This binding inhibits the polymerization or assembly of microtubules . The compound also interacts with DNA, potentially acting as a DNA intercalator .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process within the cells of the targeted parasites . By inhibiting tubulin polymerization, the compound causes degenerative alterations in the tegument and intestinal cells of the worm . This leads to a decrease in the worm’s energy production, ultimately resulting in the immobilization and death of the parasite .
Pharmacokinetics
This compound exhibits poor absorption from the gastrointestinal tract . Its absorption may increase up to five times when administered with a fatty meal . Once absorbed, the compound is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . It undergoes extensive first-pass hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite . The compound is eliminated primarily in the urine .
Result of Action
The action of this compound at the molecular level results in significant cellular effects. The compound induces CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level . It also promotes ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which binds to PD-L1 and stabilizes PD-L1 protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound, when administered to animals, enters the environment via excrements and may impact non-target organisms . Moreover, exposure of lower development stages of helminths to anthelmintics may encourage the development of drug-resistant strains of helminths . The count of eggs per gram of stool was identified as one of the variables that negatively and significantly influenced the efficacy of this compound against A. lumbricoides .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Albendazole D3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets tubulin, a protein that polymerizes to form microtubules, which are essential for cell division and intracellular transport. By binding to the colchicine-sensitive site of tubulin, this compound inhibits its polymerization, leading to the disruption of microtubule formation . This interaction results in the loss of cytoplasmic microtubules, ultimately causing cell death in parasitic worms . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It disrupts cell division by inhibiting microtubule formation, leading to cell cycle arrest and apoptosis in parasitic cells . In cancer cells, this compound has been shown to induce cell death by promoting the degradation of PD-L1 protein through ubiquitin-mediated pathways . This degradation enhances the immune response against tumor cells by increasing CD8+ T cell activity . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization and assembly into microtubules . This inhibition leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the tegument and intestinal cells of parasitic worms . Additionally, this compound promotes the ubiquitin-mediated degradation of PD-L1 protein by suppressing UBQLN4, a protein that stabilizes PD-L1 . This degradation enhances the immune response against tumor cells by increasing CD8+ T cell activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is rapidly metabolized in the liver to its primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone . The half-life of this compound and its metabolites varies, with albendazole sulfoxide having a half-life of approximately 7 to 8 hours . Long-term exposure to this compound can lead to the induction of drug-metabolizing enzymes, which may affect its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In goats, dose-dependent plasma dispositions of albendazole sulfoxide were observed following subcutaneous administration at increased doses (10 and 15 mg/kg) . Higher doses of this compound resulted in greater plasma concentrations and increased efficacy against target parasites . Exposure to high doses of this compound can lead to toxic effects, including lethargy, loss of appetite, intestinal cramps, nausea, diarrhea, and vomiting .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. It is rapidly converted to its primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites . These metabolites are excreted through urine, with albendazole sulfoxide being the major metabolite . The metabolism of this compound involves cytochrome P450 enzymes, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and converted to albendazole sulfoxide in the liver . Albendazole sulfoxide is 70% bound to plasma proteins and is widely distributed throughout the body, including the liver, bile, cyst wall, cyst fluid, and cerebral tissue . The distribution of this compound and its metabolites is influenced by their binding to plasma proteins and their solubility in different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on microtubule formation . This compound targets the colchicine-sensitive site of tubulin, inhibiting its polymerization and assembly into microtubules . This inhibition leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the tegument and intestinal cells of parasitic worms . Additionally, this compound may localize to specific cellular compartments through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016410 | |
| Record name | Albendazole-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353867-92-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353867-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1353867-92-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)


![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)



![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
